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Compound of Interest

Compound Name: 2-Furoylacetonitrile

Cat. No.: B032225

2-Furoylacetonitrile: A Comprehensive Technical
Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, structure, and
relevant experimental data for 2-Furoylacetonitrile (CAS No: 31909-58-7).[1][2][3] This furan
derivative is a key intermediate in the synthesis of various heterocyclic compounds, notably
those investigated for their therapeutic potential against Chagas disease.[4] This document
consolidates essential data on its physicochemical properties, spectroscopic profile, and
synthetic methodologies, presented in a clear and accessible format to support ongoing
research and development efforts.

Chemical Properties and Structure

2-Furoylacetonitrile, with the IUPAC name 3-(furan-2-yl)-3-oxopropanenitrile, is a solid, beige
to light brown powder.[2] It is characterized by the presence of a furan ring, a ketone, and a
nitrile functional group.

Physicochemical Properties
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The key physicochemical properties of 2-Furoylacetonitrile are summarized in the table below

for easy reference and comparison.

Property Value Source
Molecular Formula C7HsNO2 [1112][3]
Molecular Weight 135.12 g/mol [11[2][3]
Melting Point 81-85 °C [2]
Boiling Point ~248.79 °C (estimated)

Density ~1.3124 g/cm?3 (estimated)

Solubility Soluble in acetone and ether. 5]

Decomposes in water.

Structural Information

The structural identifiers for 2-Furoylacetonitrile are provided in the table below.

Identifier Value Source

CAS Number 31909-58-7 [1][2]13]
3-(furan-2-yI)-3-

IUPAC Name . [1]
oxopropanenitrile

SMILES O=C(CC#N)C1=CC=CO1 [2][3]
1S/C7H5NO2/c8-4-3-6(9)7-2-

InChl [2]
1-5-10-7/h1-2,5H,3H2
RZNSHBXVTAHWPP-

InChiKey [2]

UHFFFAOYSA-N

Spectroscopic Data

The spectroscopic profile of 2-Furoylacetonitrile is crucial for its identification and
characterization. Below are the key data from Nuclear Magnetic Resonance (NMR), Infrared
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(IR), and Mass Spectrometry (MS).

'H and **C NMR Spectroscopy

Detailed experimental *H and *3C NMR data for 2-Furoylacetonitrile were not available in the
searched literature. However, the expected chemical shifts can be predicted based on the
structure and data from similar furan-containing compounds.[6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-Furoylacetonitrile shows characteristic peaks corresponding to its
functional groups. The data presented here is from an ATR-IR spectrum.[1]

Wavenumber (cm~—2) Functional Group Assignment
~3100 C-H stretch (aromatic furan)
~2250 C=N stretch (nitrile)

~1680 C=0 stretch (ketone)

~1500, ~1450 C=C stretch (aromatic furan)

Mass Spectrometry

Mass spectrometry data is available for 2-Furoylacetonitrile, providing information about its
molecular weight and fragmentation pattern.[1]

m/z Interpretation

135 Molecular ion [M]*

95 [M - C2H20]* (Loss of ketene)
39 Further fragmentation

Experimental Protocols
Synthesis of 2-Furoylacetonitrile

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b032225?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c2/c2gc36238d/c2gc36238d.pdf
https://m.chemicalbook.com/SpectrumEN_88-14-2_13CNMR.htm
https://www.benchchem.com/product/b032225?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Furoylacetonitrile
https://www.benchchem.com/product/b032225?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Furoylacetonitrile
https://www.benchchem.com/product/b032225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A common method for the synthesis of 2-Furoylacetonitrile involves the reaction of an
appropriate furan derivative with a source of the acetonitrile group. While a specific detailed
protocol for 2-Furoylacetonitrile was not found, a general procedure for the synthesis of
similar compounds is described below.

General Procedure for the Synthesis of Furan Derivatives:

o Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a
dropping funnel, and a condenser under a nitrogen atmosphere.

o Reagent Addition: The furan substrate is dissolved in a suitable anhydrous solvent (e.g.,
THF, diethyl ether) and cooled in an ice bath.

» Reaction: The acylating or alkylating agent is added dropwise to the stirred solution. The
reaction mixture is then allowed to warm to room temperature and stirred for a specified
time.

o Work-up: The reaction is quenched with a saturated aqueous solution (e.g., NH4Cl). The
organic layer is separated, and the aqueous layer is extracted with an organic solvent. The
combined organic layers are dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure, and the crude product is
purified by column chromatography on silica gel or by recrystallization from a suitable solvent
system (e.g., hexane/ethyl acetate).[3]

Spectroscopic Analysis Protocols

NMR Spectroscopy:

o Sample Preparation: 5-10 mg of the purified 2-Furoylacetonitrile is dissolved in
approximately 0.6 mL of a deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

o Data Acquisition: *H and 3C NMR spectra are recorded on a spectrometer (e.g., 400 or 500
MHZz).[6] Chemical shifts are reported in ppm relative to tetramethylsilane (TMS) as an
internal standard.

IR Spectroscopy (ATR):
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» Sample Preparation: A small amount of the solid 2-Furoylacetonitrile is placed directly on
the ATR crystal.

» Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.[1]

Mass Spectrometry (Electron lonization - El):

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography.

¢ lonization and Analysis: The sample is ionized by electron impact (typically at 70 eV), and
the resulting fragments are analyzed by the mass detector.[1]

Biological Activity and Potential Sighaling Pathways

While 2-Furoylacetonitrile itself has not been extensively studied for its biological activity, it is
a precursor for the synthesis of compounds with demonstrated activity against Trypanosoma
cruzi, the parasite responsible for Chagas disease.[4] The mechanism of action for these
derivatives is an area of active research.

One proposed mechanism for related nitro- and furan-containing compounds against T. cruzi
involves the inhibition of mitochondrial dehydrogenases.[9] This disruption of the parasite's
mitochondrial function can lead to a decrease in energy production and ultimately cell death.
Another potential mechanism involves the generation of reactive oxygen species (ROS),
leading to oxidative stress within the parasite.

Since a specific signaling pathway for 2-Furoylacetonitrile is not documented, a logical
workflow for the investigation of its derivatives as potential enzyme inhibitors is presented
below.
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Drug Discovery and Development Workflow

Synthesis of 2-Furoylacetonitrile Derivatives

:

In vitro Screening against T. cruzi

'

Identification of Lead Compounds

PN

Enzyme Inhibition Assays Mechanism of Action Studies
(e.g., Mitochondrial Dehydrogenases) (e.g., ROS production, Metabolomics)

Structure-Activity Relationship (SAR) Studies

:

Lead Optimization

:

Preclinical Development

Click to download full resolution via product page

Caption: A logical workflow for the development of 2-Furoylacetonitrile derivatives as potential
anti-trypanosomal agents.

Safety Information

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b032225?utm_src=pdf-body-img
https://www.benchchem.com/product/b032225?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

2-Furoylacetonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It
can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Appropriate
personal protective equipment (PPE), including gloves, eye protection, and a dust mask,
should be used when handling this compound.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b032225?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b032225?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

